6-(2,3-Difluorophenyl)nicotinaldehyde
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Overview
Description
6-(2,3-Difluorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol It is a derivative of nicotinaldehyde, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Difluorophenyl)nicotinaldehyde typically involves the reaction of 6-bromopyridine-3-carboxaldehyde with 2,3-difluorophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solvent under a nitrogen atmosphere. Potassium carbonate is used as a base, and the mixture is heated to 80°C for 24 hours . The crude product is then purified by column chromatography to obtain the desired aldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Difluorophenyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 6-(2,3-Difluorophenyl)nicotinic acid.
Reduction: 6-(2,3-Difluorophenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,3-Difluorophenyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,3-Difluorophenyl)nicotinaldehyde is not well-documented. as an aldehyde, it can interact with various biological molecules, potentially forming Schiff bases with amines or undergoing redox reactions. These interactions can affect molecular targets and pathways, influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-2,6-difluorophenyl)ethynyl]nicotinaldehyde
- 2-Chloro-6-[(2,6-difluorophenyl)ethynyl]nicotinaldehyde
- 6-(3,4-Difluorophenyl)nicotinaldehyde
Uniqueness
6-(2,3-Difluorophenyl)nicotinaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H7F2NO |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
6-(2,3-difluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-10-3-1-2-9(12(10)14)11-5-4-8(7-16)6-15-11/h1-7H |
InChI Key |
XZJWGGHRPLQTET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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